molecular formula C13H15F2NO2 B12108128 2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid

2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid

Katalognummer: B12108128
Molekulargewicht: 255.26 g/mol
InChI-Schlüssel: AVJWFWOYJWJLCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid is a chemical compound that belongs to the class of acetic acid derivatives. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzene and piperidine.

    Reaction Conditions: The reaction may involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Intermediate Formation: The intermediate product is formed by the reaction of 2,6-difluorobenzene with piperidine.

    Final Product: The intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,6-Dichlorophenyl)-2-(piperidin-1-yl)acetic acid
  • 2-(2,6-Dibromophenyl)-2-(piperidin-1-yl)acetic acid
  • 2-(2,6-Dimethylphenyl)-2-(piperidin-1-yl)acetic acid

Uniqueness

2-(2,6-Difluorophenyl)-2-(piperidin-1-yl)acetic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its potential as a pharmaceutical agent or in other applications.

Eigenschaften

Molekularformel

C13H15F2NO2

Molekulargewicht

255.26 g/mol

IUPAC-Name

2-(2,6-difluorophenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C13H15F2NO2/c14-9-5-4-6-10(15)11(9)12(13(17)18)16-7-2-1-3-8-16/h4-6,12H,1-3,7-8H2,(H,17,18)

InChI-Schlüssel

AVJWFWOYJWJLCC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(C2=C(C=CC=C2F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.